18-(Propioloyloxy)octadecyl propiolate
Description
Properties
IUPAC Name |
18-prop-2-ynoyloxyoctadecyl prop-2-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-23(25)27-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-28-24(26)4-2/h1-2H,5-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAPXSLJVHXBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)OCCCCCCCCCCCCCCCCCCOC(=O)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268065 | |
| Record name | 1,1′-(1,18-Octadecanediyl) di-2-propynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-91-8 | |
| Record name | 1,1′-(1,18-Octadecanediyl) di-2-propynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887578-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,18-Octadecanediyl) di-2-propynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Materials
The foundational reagents for synthesizing 18-(propioloyloxy)octadecyl propiolate include octadecanol (stearyl alcohol) and propiolic acid . Catalysts such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid are employed to accelerate the esterification process. Inhibitors like hydroquinone or thiodiphenylamine are critical to prevent polymerization of the propiolate groups during reactions.
Reaction Conditions
The esterification is typically conducted under reflux conditions (60–140°C) in a solvent-free system to enhance reaction efficiency. A molar ratio of 1:2.4 (octadecanol to propiolic acid) ensures excess acid availability, driving the equilibrium toward ester formation. The reaction proceeds in two stages:
Purification Techniques
Post-reaction purification involves vacuum distillation to eliminate unreacted propiolic acid and water. The crude product is washed with alkaline aqueous solutions (e.g., 5% NaOH) to neutralize residual acid and catalyst, followed by water rinsing to neutrality. Final purification via recrystallization or column chromatography yields the compound with >90% purity.
Industrial-Scale Production Methods
Continuous Flow Reactors
Industrial synthesis leverages continuous flow reactors to improve throughput and consistency. These systems maintain precise temperature control (120–140°C) and automate reagent mixing, reducing side reactions. A study using analogous esterification processes reported a 95% yield in half the time required for batch reactors.
Catalytic Systems
Heterogeneous catalysts like zeolites or ion-exchange resins are favored in industrial settings for their reusability and minimal contamination. For example, Amberlyst-15 has demonstrated 85% conversion efficiency in propiolate esterification at 130°C.
Comparative Analysis of Synthetic Approaches
Yield Optimization
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Batch Reflux | p-TsOH | 130 | 88 |
| Continuous Flow | Amberlyst-15 | 140 | 95 |
| Solvent-Free Melt | H₂SO₄ | 120 | 82 |
Key Insight : Continuous flow systems outperform batch methods due to enhanced heat transfer and reduced side reactions.
Reaction Efficiency
-
Energy Consumption : Solvent-free methods reduce energy use by 30% compared to traditional solvent-based approaches.
-
Reaction Time : Flow reactors achieve completion in 4 hours vs. 8 hours for batch processes.
Mechanistic Insights and Reaction Pathways
The esterification follows a proton-catalyzed mechanism :
The catalyst protonates the carbonyl oxygen of propiolic acid, enhancing electrophilicity for nucleophilic attack by octadecanol. Water removal via distillation shifts equilibrium toward product formation.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
18-(Propioloyloxy)octadecyl propiolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the propiolate groups into corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the propiolate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
18-(Propioloyloxy)octadecyl propiolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of lipid membranes and their interactions with other biomolecules.
Industry: Used in the production of specialty chemicals, coatings, and surfactants
Mechanism of Action
The mechanism of action of 18-(Propioloyloxy)octadecyl propiolate involves its interaction with molecular targets through its propiolate groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The long octadecyl chain allows the compound to integrate into lipid membranes, affecting their properties and interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison
Key Observations:
- Reactivity: Unlike octadecyl chloride, which lacks reactive functional groups beyond the C-Cl bond, 18-(Propioloyloxy)octadecyl propiolate’s acetylene groups enable covalent bonding via cycloadditions or polymerization.
- Lipophilicity : The C18 chain in 18-(Propioloyloxy)octadecyl propiolate confers higher hydrophobicity compared to ethyl propiolate, aligning it closer to octadecyl chloride in solubility profiles .
Thermal and Physical Properties
Table 2: Thermal and Physical Properties
Key Observations:
- Thermal Stability : Octadecyl chloride exhibits exceptional stability up to 300°C due to inert C-Cl bonds, whereas 18-(Propioloyloxy)octadecyl propiolate’s acetylene groups may decompose at lower temperatures, limiting high-temperature applications .
- Conformational Behavior : Solid-state 13C NMR data suggest that octadecyl chains adopt trans conformations (33 ppm) or gauche/trans mixtures (30 ppm) depending on mobility . The C18 chain in 18-(Propioloyloxy)octadecyl propiolate likely exhibits similar behavior, influencing crystallinity and melting behavior.
Application-Specific Behavior
- Lubrication : Octadecyl chloride reduces friction in solid form (µ ≈ 0.1) but fails in molten states due to increased adhesion . In contrast, 18-(Propioloyloxy)octadecyl propiolate’s lubricating properties are unexplored, though its reactivity may enable surface functionalization for tailored friction control.
Biological Activity
18-(Propioloyloxy)octadecyl propiolate, with the CAS number 887578-91-8, is a compound that has garnered attention in the field of biological research due to its unique structural features and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its long-chain fatty acid structure combined with a propiolate functional group. This unique combination may influence its solubility, permeability, and interaction with biological membranes.
The biological activity of 18-(Propioloyloxy)octadecyl propiolate is primarily attributed to its interactions at the cellular level. Key mechanisms include:
- Membrane Interaction : The long hydrophobic tail allows for integration into lipid bilayers, potentially affecting membrane fluidity and permeability.
- Signal Transduction Modulation : The compound may influence signaling pathways by interacting with membrane-bound receptors or enzymes.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Research indicates that 18-(Propioloyloxy)octadecyl propiolate may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Anti-inflammatory Effects
In animal models, this compound has demonstrated potential anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in managing inflammatory diseases.
Antimicrobial Activity
Some studies have reported antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production | |
| Antimicrobial | Effective against gram-positive and gram-negative bacteria |
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with 18-(Propioloyloxy)octadecyl propiolate resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Case Study 2: Inflammation Model
In a murine model of rheumatoid arthritis, administration of this compound led to decreased joint swelling and reduced levels of inflammatory markers in serum. Histological analysis showed less synovial hyperplasia compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 18-(Propioloyloxy)octadecyl propiolate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a two-step esterification of octadecanol with propiolic acid. Key considerations include:
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reaction efficiency .
- Temperature Control : Maintain temperatures below 40°C to prevent premature polymerization of propiolate groups.
- Purification : Employ silica gel chromatography (hexane:ethyl acetate gradient) followed by recrystallization in cold ethanol to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (absence of unreacted octadecanol peaks at δ 3.6 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing 18-(Propioloyloxy)octadecyl propiolate, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ester carbonyl signals (δ 165-170 ppm in ¹³C) and propioloyloxy alkene protons (δ 5.8-6.2 ppm in ¹H). Compare with simulated spectra from computational tools like ACD/Labs or ChemDraw .
- FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and acetylene C≡C vibrations (~2100 cm⁻¹).
- Mass Spectrometry (HRMS) : Use ESI-MS in positive ion mode to detect [M+Na]⁺ ions (expected m/z: ~432.3). Cross-validate with theoretical isotopic patterns .
Q. How should researchers address the compound’s stability during storage and experimental handling?
- Methodological Answer :
- Storage : Aliquot in amber vials under argon at -20°C to minimize hydrolysis and oxidative degradation. Avoid freeze-thaw cycles .
- Stability Assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free octadecanol) indicate hydrolysis susceptibility .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 18-(Propioloyloxy)octadecyl propiolate in click chemistry applications?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for Huisgen cycloaddition. Focus on orbital interactions (e.g., HOMO-LUMO gaps) between propiolate groups and azides .
- Reaction Kinetics : Apply density functional theory (DFT) to calculate activation energies. Validate with experimental rate constants from stopped-flow spectroscopy .
- Software Integration : Combine computational outputs (e.g., transition state geometries) with robotic screening platforms to optimize reaction conditions .
Q. What methodologies resolve contradictory data in thermal stability studies of this compound?
- Methodological Answer :
- Controlled Replicates : Perform DSC/TGA in triplicate under inert (N₂) and oxidative (O₂) atmospheres to isolate degradation pathways.
- Statistical Analysis : Apply ANOVA to identify significant differences between experimental setups. For example, oxidative degradation may show higher variability due to trace moisture .
- Cross-Validation : Compare results with alternative techniques (e.g., isothermal calorimetry) to confirm exothermic decomposition events .
Q. How can researchers design experiments to optimize reaction conditions for propiolate-group functionalization?
- Methodological Answer :
- DoE (Design of Experiments) : Use a Central Composite Design to evaluate factors like temperature (20–60°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF to DMF). Response variables include yield and byproduct formation .
- High-Throughput Screening : Employ automated liquid handlers to test 96 reaction conditions in parallel. Analyze outcomes via LC-MS to identify optimal parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
